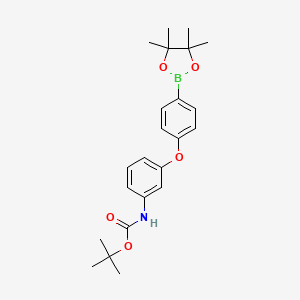![molecular formula C27H18F9N3O3 B13918269 1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene](/img/structure/B13918269.png)
1,3,5-Tris[2-(trifluoromethyl)-4-aminophenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) is a complex organic compound characterized by its unique structure, which includes a benzene core substituted with three trifluoromethyl aniline groups through ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) typically involves multiple steps. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The ether linkages provide flexibility, enabling the compound to adopt conformations that facilitate binding to proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid
- 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzaldehyde
- 1,3,5-Tris(4-carboxyphenyl)benzene
Uniqueness
4,4’,4’'-(Benzene-1,3,5-triyltris(oxy))tris(3-(trifluoromethyl)aniline) is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity compared to similar compounds. The ether linkages also contribute to its flexibility and potential for diverse applications.
Propiedades
Fórmula molecular |
C27H18F9N3O3 |
|---|---|
Peso molecular |
603.4 g/mol |
Nombre IUPAC |
4-[3,5-bis[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C27H18F9N3O3/c28-25(29,30)19-7-13(37)1-4-22(19)40-16-10-17(41-23-5-2-14(38)8-20(23)26(31,32)33)12-18(11-16)42-24-6-3-15(39)9-21(24)27(34,35)36/h1-12H,37-39H2 |
Clave InChI |
IHZUMPNXUUHJNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


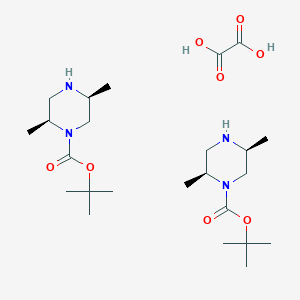
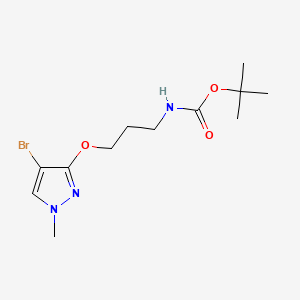

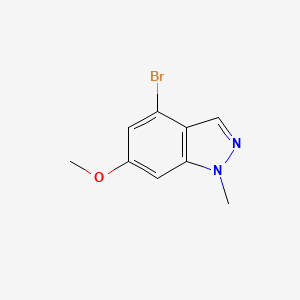
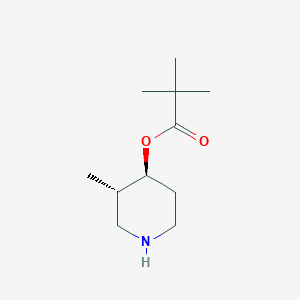
![8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one](/img/structure/B13918219.png)
![1,3,8-Triazaspiro[5.5]undecan-2-one](/img/structure/B13918225.png)
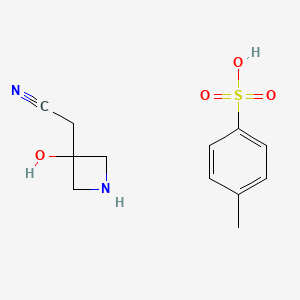
![Tert-butyl cis-3-oxo-4,4A,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B13918244.png)
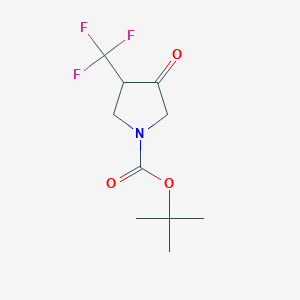
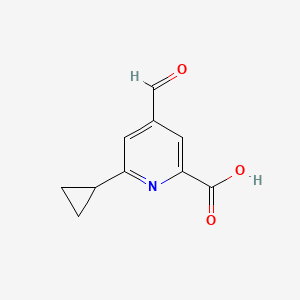
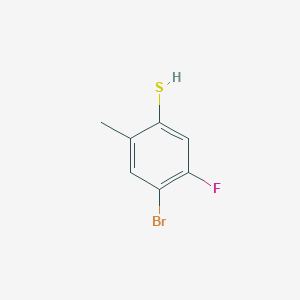
![methyl (E)-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B13918286.png)
